molecular formula C13H17ClN2O3S B5233570 N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide

N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide

Cat. No. B5233570
M. Wt: 316.80 g/mol
InChI Key: VCNPNAJKLIJAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide, commonly known as TBN, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. TBN is a member of the nitrobenzamide family and is synthesized through a complex process involving several steps.

Mechanism of Action

The mechanism of action of TBN is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. TBN has been found to inhibit the activity of matrix metalloproteinases, which play a critical role in cancer metastasis and inflammation. TBN has also been found to inhibit the activity of bacterial enzymes, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects
TBN has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases. TBN has also been found to induce apoptosis in cancer cells and inhibit their proliferation, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

TBN has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar biological activities. However, TBN has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of TBN. One potential direction is the development of new drugs based on the structure of TBN. Another potential direction is the study of the molecular mechanisms underlying the biological activities of TBN. Additionally, TBN could be used as a tool compound to study protein-protein interactions and to identify new drug targets.

Synthesis Methods

The synthesis of TBN involves the condensation of 4-chloro-3-nitrobenzoyl chloride with tert-butylthioethylamine in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the final product, TBN.

Scientific Research Applications

TBN has been extensively studied for its potential applications in scientific research. It has been found to exhibit promising biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. TBN has also been used as a tool compound to study protein-protein interactions and to develop new drugs.

properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-chloro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-13(2,3)20-7-6-15-12(17)9-4-5-10(14)11(8-9)16(18)19/h4-5,8H,6-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNPNAJKLIJAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide

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